Cas no 21679-15-2 (Adenine, 9-a-D-arabinofuranosyl-2-fluoro-(8CI))

Adenine, 9-a-D-arabinofuranosyl-2-fluoro-(8CI) structure
21679-15-2 structure
Product Name:Adenine, 9-a-D-arabinofuranosyl-2-fluoro-(8CI)
CAS No:21679-15-2
MF:C10H12FN5O4
MW:285.231784820557
CID:255745
PubChem ID:36689671
Update Time:2025-04-19

Adenine, 9-a-D-arabinofuranosyl-2-fluoro-(8CI) Chemical and Physical Properties

Names and Identifiers

    • Adenine, 9-a-D-arabinofuranosyl-2-fluoro-(8CI)
    • 9-ALPHA-D-ARABINOFURANOSYL-2-FLUOROADENINE
    • bis(4-tert-butylphenyl) hydrogen phosphate
    • [(2R,3R,4S,5R)-5-(6-amino-2-fluoro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
    • [3H]-Fludarabine
    • AC1L33VK
    • AC1Q6S6J
    • AR-1I0385
    • Bis(p-tert-butylphenyl) hydrogen phosphate
    • CTK8D9941
    • EINECS 244-245-3
    • Fludarabine
    • Phenol, 4-(1,1-dimethylethyl)-, hydrogen phosphate
    • SureCN504554
    • DTXSID501239162
    • Fludarabine (Fludara)
    • SW220269-1
    • PD062817
    • 21679-15-2
    • (2S,3S,4S,5R)-2-(6-amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • (2S,3S,4S,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 9-alpha-D-Arabinofuranosyl-2-fluoro-9H-purin-6-amine
    • 9-A-D-ARABINOFURANOSYL-2-FLUOROADENINE
    • Inchi: 1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9+/m1/s1
    • InChI Key: HBUBKKRHXORPQB-ICKFSKTQSA-N
    • SMILES: FC1N=C(C2=C(N=1)N(C=N2)[C@@H]1[C@H]([C@@H]([C@@H](CO)O1)O)O)N

Computed Properties

  • Exact Mass: 362.16481
  • Monoisotopic Mass: 285.087
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.6
  • Topological Polar Surface Area: 140A^2

Experimental Properties

  • Density: 2.17
  • Melting Point: 260 deg C
  • Boiling Point: 747.3°Cat760mmHg
  • Flash Point: 405.8°C
  • PSA: 55.76
  • LogP: 5.83980
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.